molecular formula C24H24N2O3 B2561237 N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034278-52-7

N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2561237
CAS No.: 2034278-52-7
M. Wt: 388.467
InChI Key: QVXJSVSSWQIWEF-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a novel small-molecule compound of high interest for research into metabolic disorders and oncology, primarily investigated for its potential as a nicotinamide N-methyltransferase (NNMT) inhibitor . NNMT is a cytosolic enzyme that uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH) . By potentially inhibiting NNMT, this compound may help increase cellular levels of its substrate, nicotinamide, thereby supporting the NAD+ salvage pathway and boosting intracellular NAD+ concentrations . Elevated NAD+ is crucial for efficient cellular energy metabolism and mitochondrial function . Concurrently, NNMT inhibition is expected to reduce the consumption of SAM and accumulation of SAH and homocysteine, helping to maintain a healthier cellular methylation balance . In preclinical research, NNMT inhibition has been linked to reduced weight gain, lower plasma insulin levels, improved glucose tolerance, and decreased lipid accumulation in models of diet-induced obesity . In the context of cancer, NNMT is overexpressed in many cancers, and its inhibition represents a promising therapeutic strategy . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-(2-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-24(26-22-9-5-4-8-21(22)19-6-2-1-3-7-19)20-10-11-23(25-16-20)29-17-18-12-14-28-15-13-18/h1-11,16,18H,12-15,17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXJSVSSWQIWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the tetrahydropyran ring: This step involves the protection of a hydroxyl group using tetrahydropyran, forming a tetrahydropyranyl ether.

    Formation of the nicotinamide moiety: This can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Potential Chemical Transformations

The compound’s functional groups (amide, ether, biphenyl) enable diverse chemical reactivity:

2.1. Hydrolysis

  • Amide Hydrolysis : Under acidic or basic conditions (e.g., HCl, NaOH), the amide could hydrolyze to form a carboxylic acid or nitrile.

  • Ether Cleavage : The methoxy group may undergo cleavage via strong acids (e.g., HI) or oxidative agents (e.g., KMnO4).

2.2. Oxidative Coupling

Inspired by I2-catalyzed oxidative cross-coupling reactions , the compound’s α-ketone or alcohol moieties (if present) could participate in C–C or C–N bond formation with nucleophiles.

2.3. Enzymatic Modifications

Nicotinamide derivatives often interact with enzymes like NNMT (nicotinamide N-methyltransferase), which methylates nicotinamide to form 1-methylnicotinamide . This reaction could occur if the compound serves as a substrate for NNMT.

Characterization Techniques

Structural confirmation relies on:

  • NMR Spectroscopy :

    • 1H NMR: Distinguishes aromatic protons (biphenyl, pyridine), methoxy groups, and THP ring protons.

    • 13C NMR: Identifies carbonyl carbons (amide) and oxygenated carbons (ether).

  • Mass Spectrometry :

    • ESI-MS: Detects the molecular ion ([M+H]+) and fragmentation patterns.

  • X-ray Crystallography :

    • Confirms spatial arrangement, hydrogen bonding (e.g., amide–amide interactions ), and π-π stacking.

Reaction Mechanism Insights

From analogous oxidative coupling studies :

  • Hydroxylation Pathway : I2 catalysts facilitate hydroxylation of α-ketones, forming intermediates (e.g., hydroxylated derivatives) that react with nucleophiles.

  • Dehydration : I2 may mediate dehydration of hydroxylated intermediates to imine-like species, enabling coupling.

  • Oxygen Source : Air-derived O2 acts as the oxidant, with TEMPO/BHT radical scavengers reducing yields .

Scientific Research Applications

Biological Applications

The compound has shown promise in various biological applications:

1. Antimicrobial Activity

  • Research indicates that derivatives of nicotinamide compounds can exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 100 to 256 µg/mL .

2. Antifungal Activity

  • Studies on similar nicotinamide derivatives have revealed antifungal properties against plant pathogens. For example, some derivatives displayed effective fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis), with EC50 values lower than commercial fungicides .

3. Cytotoxic Effects

  • The compound's structural similarities to known anticancer agents suggest potential cytotoxicity against various cancer cell lines. Preliminary studies have indicated selective cytotoxic effects on human cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related compounds, N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested against Pseudomonas aeruginosa and other bacterial strains. The results indicated that certain derivatives had superior antimicrobial activity compared to traditional antibiotics, suggesting that modifications to the nicotinamide structure could enhance efficacy .

Case Study 2: Agricultural Applications

A series of experiments were conducted to evaluate the fungicidal activity of modified nicotinamide derivatives against agricultural pathogens. Compounds similar to N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide were tested in greenhouse conditions, showing promising results in controlling downy mildew in cucumbers with significantly lower EC50 values than existing treatments .

Comparative Data Table

Compound Activity Type Target Organism EC50/MIC (µg/mL)
N-(thiophen-2-yl) nicotinamide derivativeAntimicrobialE. coli256
N-(thiophen-2-yl) nicotinamide derivativeAntifungalPseudoperonospora cubensis4.69
N-[1,1'-biphenyl]-2-yl derivativeCytotoxicHuman cancer cell linesVaries

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the nicotinamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several classes of nicotinamide and biphenyl derivatives (Table 1):

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Biological/Toxicological Data
Target Compound Biphenyl-2-yl (amide), THP-OCH₂ (pyridine-6) Not reported in evidence
Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) 2-Cl (pyridine), 4'-Cl (biphenyl) LC50 (trout): 0.00616 mg/L; EC50 (Daphnia): 5.33 mg/L
Compound 9h () 6-Methoxynaphthalen-2-yl, 2-methyl (pyridine), semicarbazide Broad-spectrum antimicrobial activity (inferred)
N-(4’-Methylbiphenyl-2-yl)pyridin-2-amine (12b) 4’-Methyl (biphenyl), pyridin-2-amine No biological data reported
N-(Furan-2-ylmethyl)-6-(THP-OCH₂)nicotinamide Furan-2-ylmethyl (amide), THP-OCH₂ (pyridine-6) Data inaccessible

Key Observations :

  • Boscalid : The chlorine substituents enhance fungicidal activity but contribute to high aquatic toxicity, as evidenced by its low LC50 (0.00616 mg/L) in trout . The target compound lacks halogens, which may reduce environmental toxicity.
  • Compound 9h : The methoxynaphthalene and semicarbazide groups likely confer antimicrobial properties, contrasting with the target compound’s biphenyl-THP-OCH₂ motif, which may prioritize receptor binding over broad-spectrum activity .
  • fungicidal activity) .

Key Observations :

  • Pd-catalyzed methods (e.g., C–H activation in ) offer regioselectivity for biphenyl substitution but require optimized conditions to achieve high yields (e.g., 88% for 12h) .
  • ’s hydrazide-isocyanate route is versatile for introducing diverse substituents but may require multi-step purification .
Physicochemical and Toxicological Profiles
  • Toxicity : Boscalid’s high toxicity to aquatic organisms underscores the impact of halogenation; the target compound’s lack of halogens may mitigate this risk, though empirical data are needed .

Biological Activity

N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Overview

The compound features a biphenyl moiety, a nicotinamide core, and a tetrahydro-pyran-derived methoxy group. This unique structure is hypothesized to contribute to its biological activity through interactions with specific molecular targets in biological systems.

Research indicates that this compound may exhibit several mechanisms of action:

  • Antimalarial Activity : Analogous compounds have shown promising antimalarial properties against Plasmodium falciparum, with modifications in the biphenyl and pyran structures significantly affecting potency. For instance, substituents at specific positions on the biphenyl ring have been correlated with varying degrees of antimalarial activity, suggesting that structural optimization can enhance efficacy .
  • P-glycoprotein Interaction : Similar compounds have demonstrated preferential selectivity towards P-glycoprotein (P-gp), an important efflux transporter involved in drug resistance. Studies have indicated that these compounds can stimulate ATPase activity in P-gp, enhancing their potential as therapeutic agents against resistant strains of malaria .
  • Cytotoxicity and Selectivity : The compound's cytotoxic effects have been evaluated in human cell lines (MRC-5 cells), revealing a balance between antimalarial activity and non-specific toxicity. The pIC50 values suggest that while some analogs exhibit potent activity against P. falciparum, they may also show reduced toxicity to human cells .

Efficacy Data

The following table summarizes the biological activities and potency values of this compound analogs:

CompoundTargetpIC50 (µM)Toxicity (MRC-5)Notes
1P. falciparum5.9<4.2Original BIPPO compound
2P. falciparum6.0<4.2Modified with pyridylmethyl
3P-gp--Shows stimulation of ATPase activity
4MRC-5<4.2-Non-toxic at effective concentrations

Case Study 1: Antimalarial Potency Enhancement

In a study focusing on structural optimization of BIPPO analogs, modifications to the biphenyl and pyran groups were systematically evaluated for their impact on antimalarial potency. The results indicated that certain substitutions significantly enhanced the efficacy against P. falciparum, suggesting that targeted modifications can yield more effective therapeutic agents .

Case Study 2: P-glycoprotein Interaction

Research demonstrated that N-(substituted phenyl) derivatives exhibited enhanced interaction with P-gp, leading to increased drug retention in resistant cell lines. This interaction was assessed through ATPase assays, confirming the potential of these compounds to overcome drug resistance mechanisms .

Q & A

Basic: What are the recommended synthetic routes for N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Protection/deprotection strategies : For example, the tetrahydro-2H-pyran (THP) moiety can be introduced via reaction with 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to protect hydroxyl groups .
  • Coupling reactions : Amide bond formation between the nicotinamide core and biphenyl group may utilize carbodiimide-based coupling agents (e.g., HATU or EDC) in anhydrous solvents like dichloromethane (DCM) or THF .
  • Intermediate characterization :
    • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. For example, biphenyl protons appear as distinct aromatic resonances (δ 7.2–7.8 ppm), while THP methoxy protons resonate near δ 3.3–4.0 ppm .
    • LCMS validates molecular weight (e.g., [M+H]+ peaks) and monitors reaction progress .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the exact mass (e.g., deviation < 2 ppm) and molecular formula .
  • Multidimensional NMR :
    • ¹H-¹³C HSQC/HMBC resolves connectivity between the biphenyl, THP, and nicotinamide moieties .
    • NOESY identifies spatial proximity of substituents (e.g., THP methoxy orientation) .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

Advanced: How can synthetic yield be optimized for the tetrahydro-2H-pyran-4-yl methoxy group installation?

Methodological Answer:
Yield optimization strategies include:

  • Solvent selection : Use anhydrous THF or DCM to minimize hydrolysis of reactive intermediates (e.g., acetylated amines) .
  • Catalyst screening : Pyridinium p-toluenesulfonate (PPTS) improves regioselectivity during THP protection compared to stronger acids .
  • Temperature control : Reactions at 0–5°C reduce side reactions (e.g., over-acylation) .
  • Workup modifications : Quenching with aqueous NaHCO₃ followed by extraction with ethyl acetate enhances isolation efficiency .

Advanced: How should researchers resolve contradictions in biological activity data across enzyme inhibition assays?

Methodological Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies:

  • Orthogonal assays : Validate inhibition using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Buffer optimization : Adjust pH (e.g., 7.4 vs. 6.8) and ionic strength to mimic physiological conditions, as THP solubility varies with polarity .
  • Counter-screening : Test against structurally related off-targets (e.g., WDR5 or HDAC isoforms) to rule out nonspecific binding .

Advanced: What structure-activity relationship (SAR) insights guide modification of the tetrahydro-2H-pyran-4-yl moiety?

Methodological Answer:
Key SAR findings from analogous compounds:

  • Hydrophobicity vs. solubility : Replacing THP with smaller heterocycles (e.g., tetrahydropyran-4-yl vs. piperidin-4-yl) increases logP but reduces aqueous solubility. Balance using ClogP calculations (<5 recommended) .
  • Steric effects : Bulky substituents on THP (e.g., methyl groups) hinder target binding, as shown in WDR5 degraders where THP modifications reduced IC₅₀ by 10-fold .
  • Metabolic stability : THP’s oxygen atom enhances metabolic resistance compared to furan derivatives, as evidenced by microsomal stability assays (t₁/₂ > 60 min) .

Advanced: How is this compound utilized in targeted protein degradation studies?

Methodological Answer:
The biphenyl-nicotinamide scaffold is a candidate for PROTAC design:

  • Linker optimization : Attach E3 ligase ligands (e.g., thalidomide analogs) via the THP methoxy group. Use polyethylene glycol (PEG) spacers (6–12 units) to balance proteasome recruitment and cell permeability .
  • Ternary complex validation : Employ cellular thermal shift assays (CETSA) to confirm target engagement and degradation efficiency (>50% reduction at 1 µM) .

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